[Carbonato(2-)-O]triphenylbismuth
CAS No.:
Cat. No.: VC16789418
Molecular Formula: C19H15BiO3
Molecular Weight: 500.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BiO3 |
|---|---|
| Molecular Weight | 500.3 g/mol |
| IUPAC Name | triphenylbismuth(2+);carbonate |
| Standard InChI | InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q;;;;+2/p-2 |
| Standard InChI Key | BSVXBXNZZNYAIK-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |
Introduction
Molecular Structure and Synthesis
Structural Composition
The compound features a central bismuth atom coordinated to three phenyl groups and a carbonate anion. The bismuth center adopts a trigonal bipyramidal geometry, with the phenyl groups occupying equatorial positions and the carbonate ligand in an axial orientation . The InChI key BSVXBXNZZNYAIK-UHFFFAOYSA-L and SMILES notation C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] provide precise representations of its connectivity .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.3 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 63.2 Ų |
Synthetic Pathways
[Carbonato(2-)-O]triphenylbismuth is typically synthesized via the reaction of triphenylbismuth with carbon dioxide under controlled conditions. The process yields a stable carbonate adduct, as confirmed by spectroscopic and crystallographic analyses .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a solid at room temperature, with limited solubility in polar solvents such as water but moderate solubility in organic solvents like dichloromethane and toluene . Its decomposition temperature exceeds 200°C, releasing bismuth oxide fumes and carbon monoxide .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,450–1,550 cm correspond to the carbonate group’s asymmetric stretching vibrations .
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NMR Spectroscopy: NMR spectra show characteristic phenyl proton resonances at 7.2–7.6 ppm, while NMR reveals signals for carbonate carbons near 160 ppm .
Reactivity and Catalytic Applications
Oxidation Reactions
Triphenylbismuth carbonate serves as a mild oxidizing agent in organic synthesis. A notable application is the oxidation of hydroxylamines to nitrones, which subsequently undergo [3 + 2] cycloaddition with strained alkynes to form isoxazolidines (Fig. 1) . This one-pot methodology achieves yields exceeding 80% under ambient conditions, highlighting its efficiency .
Fig. 1: Oxidation-cycloaddition cascade mediated by [Carbonato(2-)-O]triphenylbismuth .
Role in Polymer Synthesis
In materials science, the compound acts as a catalyst for the polymerization of epoxides, enhancing reaction rates and controlling stereochemistry. This has implications for producing high-performance polymers used in aerospace and automotive industries .
Pharmaceutical and Environmental Applications
Drug Development
As a precursor to bismuth-based therapeutics, [Carbonato(2-)-O]triphenylbismuth contributes to drugs treating gastrointestinal disorders, such as peptic ulcers. Its low toxicity (mouse LD = 180 mg/kg intravenous) compared to traditional bismuth salts makes it a safer alternative .
Environmental Remediation
The compound’s ability to sequester heavy metals via coordination chemistry has been exploited in soil and water decontamination strategies. It forms stable complexes with lead and cadmium, reducing their bioavailability .
| Parameter | Value |
|---|---|
| LD (mouse, oral) | 320 mg/kg |
| Decomposition Products | Bismuth oxide, CO |
| Storage Recommendations | Dry, inert atmosphere |
Future Directions and Challenges
Ongoing research aims to optimize the compound’s catalytic efficiency and explore its potential in photodynamic therapy. Challenges include improving its aqueous solubility for biomedical applications and reducing synthesis costs for industrial-scale use .
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